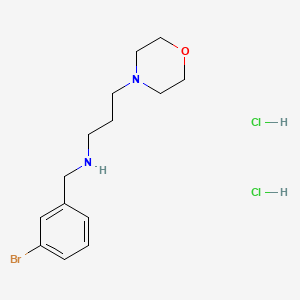
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of certain proteases, such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy. In immune cells, this compound has been shown to modulate cytokine production and inhibit T cell activation. In neurons, this compound has been shown to protect against oxidative stress and promote neurite outgrowth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound can be easily synthesized using simple methods and is readily available from commercial sources. However, this compound also has some limitations, including its potential toxicity and limited water solubility. This compound should be handled with care and used in well-ventilated areas.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea. In medicinal chemistry, this compound could be further optimized for its antitumor and anti-inflammatory activities by modifying its chemical structure. In materials science, this compound could be used as a building block for the synthesis of novel functional materials with specific properties, such as catalytic activity and gas storage capacity. In agriculture, this compound could be further developed as a selective and environmentally friendly herbicide for the control of weeds. Overall, this compound has great potential for various applications, and further research is needed to fully explore its properties and potential.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-methoxybenzylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at a suitable temperature for a specific duration, and the resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks. In agriculture, this compound has been used as a herbicide for the control of weeds.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-9-16(13(2)10-12)19-17(20)18-11-14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANDFIPKBHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5415020.png)
![5-amino-3-[1-cyano-2-(2-furyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5415029.png)

![5-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5415041.png)
![6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415047.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415057.png)
![1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine](/img/structure/B5415073.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5415075.png)
![[1-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5415081.png)

![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![3-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride](/img/structure/B5415112.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5415122.png)